4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde
CAS No.: 1713160-83-8
Cat. No.: VC2744507
Molecular Formula: C11H10F2N2O3
Molecular Weight: 256.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1713160-83-8 |
|---|---|
| Molecular Formula | C11H10F2N2O3 |
| Molecular Weight | 256.21 g/mol |
| IUPAC Name | 4-(3,3-difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C11H10F2N2O3/c12-11(13)3-4-14(7-11)9-2-1-8(6-16)5-10(9)15(17)18/h1-2,5-6H,3-4,7H2 |
| Standard InChI Key | OTRSNKVKGQFWCN-UHFFFAOYSA-N |
| SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
| Canonical SMILES | C1CN(CC1(F)F)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Introduction
Synthesis Methods
The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde typically involves the introduction of the difluoropyrrolidinyl group to a nitrobenzaldehyde derivative. This process often requires a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Potential Applications
While specific applications of 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde are not well-documented, compounds with similar structures have shown promise in medicinal chemistry, particularly in the development of anticancer and enzyme inhibitory agents. The unique functional groups in these compounds can enhance binding affinity and specificity for certain molecular targets.
Research Findings and Challenges
Research on 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde is limited, and detailed studies on its biological activity and therapeutic potential are needed. The compound's structural features suggest potential interactions with enzymes or receptors, which could be explored further in drug development.
Comparison with Similar Compounds
Similar compounds, such as 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde, have been studied more extensively and show potential in anticancer and enzyme inhibition applications. The position of the nitro group can significantly affect the compound's reactivity and biological activity.
| Compound | Nitro Position | Potential Applications |
|---|---|---|
| 4-(3,3-Difluoropyrrolidin-1-yl)-2-nitrobenzaldehyde | 2 | Anticancer, enzyme inhibition |
| 4-(3,3-Difluoropyrrolidin-1-yl)-3-nitrobenzaldehyde | 3 | Potential in medicinal chemistry |
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